
Methyl 1-mercaptocyclohexanecarboxylate
Übersicht
Beschreibung
Methyl 1-mercaptocyclohexanecarboxylate (MMC) is an organic compound with the molecular formula C6H11OS2. It is a colorless liquid with a strong odor and is soluble in water. MMC is an important organic compound used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Agricultural Products
1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor : The discovery of 1-Methylcyclopropene (1-MCP) marked a significant advancement in understanding ethylene's role in plants. 1-MCP serves as an effective ethylene inhibitor across a broad range of fruits, vegetables, and floricultural crops, demonstrating low effective concentrations and a variety of application conditions tailored to specific commodities. This inhibitor has paved the way for major advances in post-harvest management, improving the storability and quality of horticultural products globally. The review by Blankenship and Dole (2003) compiles technological uses for 1-MCP, highlighting its potential to significantly impact agricultural practices and food storage technologies (Blankenship & Dole, 2003).
Commercial Adoption and Research on Fruits and Vegetables : Following the commercialization of 1-MCP, rapid adoption by the apple industry and ongoing research for other products have been observed. Watkins (2006) discusses the range of responses to 1-MCP among various fruits and vegetables, indicating both the benefits and limitations of this technology for commercial purposes. The paper underscores the need for continued research to fully exploit 1-MCP's potential across different agricultural commodities (Watkins, 2006).
International Perspectives on 1-MCP Use : Sozzi, Beaudry, and their team provide an international survey on the use of 1-MCP in tree fruit crops, reflecting on its global impact on improving storability and quality. The survey highlights the anticipation of "good, very good, or excellent potential benefit" for the use of 1-MCP in 15 out of 18 registered commodities, with apples and persimmons ranking highest. This comprehensive review outlines the consistent results achieved and the factors influencing successful application, offering a roadmap for future research and commercial adoption (Sozzi, Beaudry, & Investigaciones Científicas, 2007).
Wirkmechanismus
Target of Action
The primary targets of Methyl 1-mercaptocyclohexanecarboxylate are currently unknown. This compound is a thiol, which contains an SH functional group
Mode of Action
Thiols, in general, are known to participate in redox reactions and can form disulfide bonds These reactions can lead to changes in the structure and function of target molecules
Biochemical Pathways
One-carbon metabolism is a central metabolic pathway that involves the transfer of one-carbon units, which can appear as methyl, formyl, or methylene groups As Methyl 1-mercaptocyclohexanecarboxylate contains a methyl group, it may potentially influence this pathway
Pharmacokinetics
A study on a structurally similar compound, 1-methyl-1-cyclohexanecarboxylic acid, showed that it was administered as an intravenous bolus in bile-exteriorized rats . More research is needed to understand the ADME properties of Methyl 1-mercaptocyclohexanecarboxylate and their impact on its bioavailability.
Result of Action
Given its thiol group, it may participate in redox reactions and form disulfide bonds, potentially affecting the structure and function of target molecules . .
Eigenschaften
IUPAC Name |
methyl 1-sulfanylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-10-7(9)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHKRUSQIBZJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-mercaptocyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
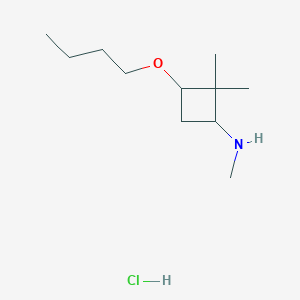
![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)
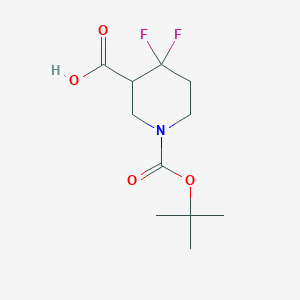

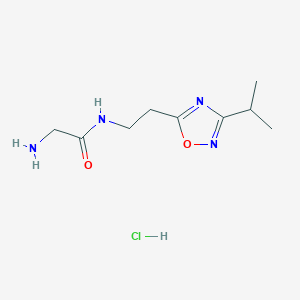
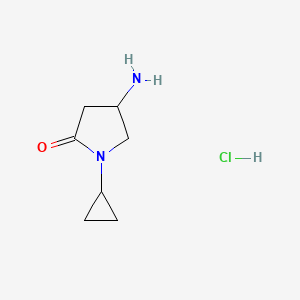
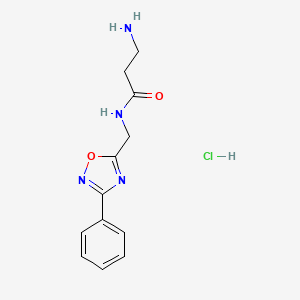
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)